molecular formula C8H6BrClO2 B2365871 (2-Bromophenoxy)acetyl chloride CAS No. 39784-10-6

(2-Bromophenoxy)acetyl chloride

Cat. No.: B2365871
CAS No.: 39784-10-6
M. Wt: 249.49
InChI Key: PONCSXBMRXZDAF-UHFFFAOYSA-N
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Description

(2-Bromophenoxy)acetyl chloride is a halogenated acyl chloride derivative with the molecular formula C₈H₆BrClO₂ and a molar mass of 249.49 g/mol. It is structurally characterized by a bromine atom at the ortho position of a phenoxy group attached to an acetyl chloride moiety. This compound is primarily used in organic synthesis, particularly in the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution reactions. Its bromine substituent enhances its utility in cross-coupling reactions and as a precursor in pharmaceutical or agrochemical intermediates .

Properties

IUPAC Name

2-(2-bromophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONCSXBMRXZDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromophenoxy)acetyl chloride can be synthesized through the reaction of 2-bromophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of (2-Bromophenoxy)acetyl chloride may involve the use of more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

(2-Bromophenoxy)acetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenoxy)acetyl chloride involves its reactivity as an acylating agent. It can transfer its acetyl group to nucleophiles, forming new covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of (2-Bromophenoxy)acetyl chloride can be contextualized by comparing it to analogous compounds, including acetyl chloride, diphenyl acetyl chloride, and (4-bromo-2-chlorophenoxy)acetyl chloride.

Structural and Functional Group Analysis
Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Acetyl chloride C₂H₃ClO 78.50 Simple acyl chloride
Diphenyl acetyl chloride C₁₄H₁₁ClO 230.69 Two phenyl groups
(2-Bromophenoxy)acetyl chloride C₈H₆BrClO₂ 249.49 Ortho-bromophenoxy group
(4-Bromo-2-chlorophenoxy)acetyl chloride C₈H₅BrCl₂O₂ 283.93 Para-bromo, ortho-chlorophenoxy

Key Observations :

  • The bromophenoxy group in (2-Bromophenoxy)acetyl chloride introduces steric hindrance and electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon compared to acetyl chloride .
  • Diphenyl acetyl chloride ’s aromatic rings increase hydrophobicity and reduce reactivity due to resonance stabilization .
Physicochemical Properties
Property Acetyl Chloride (2-Bromophenoxy)acetyl Chloride (Inferred) Diphenyl Acetyl Chloride
Boiling Point (°C) 52 ~150–200 (estimated) Not reported
Flash Point (°C) 5 Likely higher (halogenation reduces flammability) Not reported
Water Reactivity Violent hydrolysis Moderate hydrolysis (slower due to steric effects) Stable under anhydrous conditions
Vapour Pressure (20°C) 805.8 hPa Lower (higher molar mass) Not reported

Notes:

  • Acetyl chloride’s high vapour pressure and flammability (NFPA Fire Hazard: 3) contrast with bromophenoxy derivatives, which likely exhibit reduced volatility .
  • The *ortho-bromine in (2-Bromophenoxy)acetyl chloride may hinder nucleophilic attack compared to unsubstituted acetyl chloride, slowing hydrolysis .

Critical Differences :

  • Both require stringent moisture control, but bromophenoxy derivatives may demand specialized disposal due to halogen persistence .

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